
2-(5-Bromo-2-chlorophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-chlorophenoxy)acetic acid is a compound with the CAS Number 1785255-91-5 . It has a molecular weight of 265.49 . The IUPAC name for this compound is 2-(2-bromo-5-chlorophenoxy)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for 2-(5-Bromo-2-chlorophenoxy)acetic acid is 1S/C8H6BrClO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(5-Bromo-2-chlorophenoxy)acetic acid is a powder that is stored at room temperature . Its molecular weight is 265.49 .科学的研究の応用
Adsorption Studies and Environmental Applications
Research into similar compounds like 2,4,5-trichlorophenoxy acetic acid has shown their adsorption behavior on various surfaces, providing insight into environmental remediation techniques. For example, studies on the adsorption thermodynamics of phenoxy acetic acid derivatives on poly-o-toluidine Zr(IV) phosphate highlight their potential in creating pesticide-sensitive membrane electrodes, suggesting a pathway for detecting and removing such compounds from environmental samples (Khan & Akhtar, 2011).
Photocatalytic Degradation
Titanium dioxide-mediated photocatalysis research points to a method for the degradation of organic pollutants, including phenoxyacetic acid derivatives. This process involves the breakdown of compounds in aqueous suspensions under specific conditions, offering a method for treating contaminated water sources and reducing environmental pollution (Bahnemann, Muneer, & Haque, 2007).
Electrochemical Sensing and Detection
The development of sensor systems for detecting herbicides based on molecularly imprinted polymers and electrochemical detection highlights the application of 2-(5-Bromo-2-chlorophenoxy)acetic acid in analytical chemistry. Such sensors aim to provide rapid, sensitive, and cost-effective means for monitoring the presence of herbicides in the environment, ensuring better safety and compliance with regulatory standards (Kröger, Turner, Mosbach, & Haupt, 1999).
Toxicity and Environmental Impact Studies
Investigations into the toxicity of phenoxy herbicides reveal their potential impact on non-target organisms, providing crucial data for environmental protection agencies to regulate the use of such chemicals. For instance, the study on the acute toxicity of 2,4-dichlorophenoxy acetic acid (a related compound) on crayfish underscores the importance of assessing the ecological risks associated with herbicide runoff into aquatic systems (Benli et al., 2007).
Conformational Analysis and Chemical Structure Studies
Research into the conformational behavior of phenoxyacetic acid derivatives through co-crystal studies and X-ray diffraction techniques provides valuable insights into their chemical properties. Understanding the structural dynamics and interactions of these compounds aids in the design of more effective and environmentally friendly herbicides (Lynch et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
A structurally similar compound has been shown to interact with aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism
Mode of Action
If it indeed targets Aldose Reductase like its structurally similar counterpart , it might inhibit the enzyme’s activity, thereby affecting the polyol pathway. This could lead to changes in glucose metabolism within the cell.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(5-Bromo-2-chlorophenoxy)acetic acid, such factors could include temperature, pH, and the presence of other molecules in the environment .
特性
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYBBNAWFUAGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-chlorophenoxy)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)
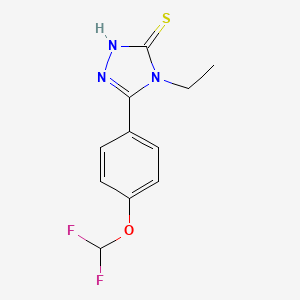
![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)
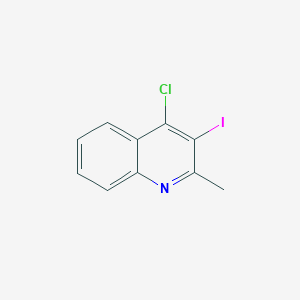
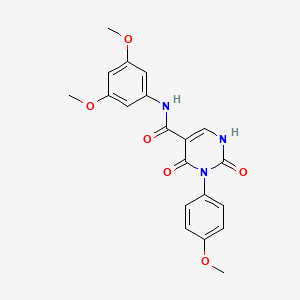
![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)
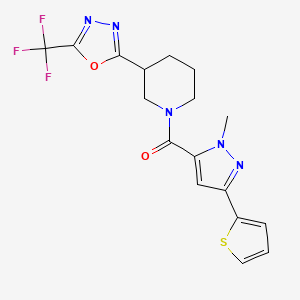

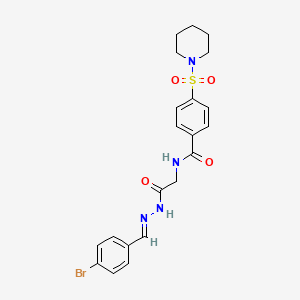
![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)
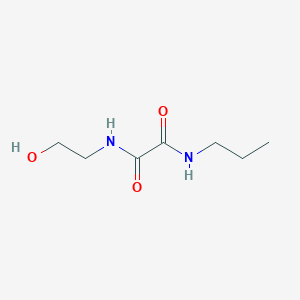
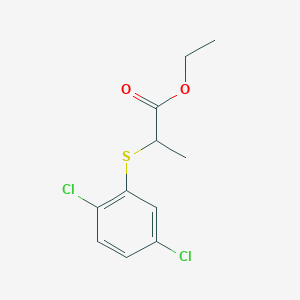
![methyl 7-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2743682.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)